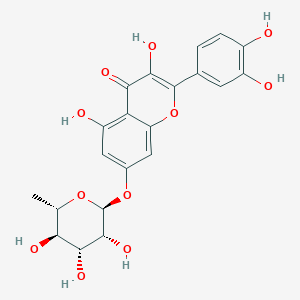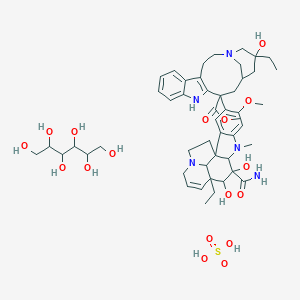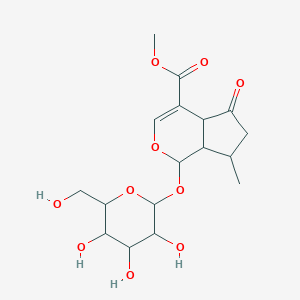
Desmethylazelastine
説明
Desmethylazelastine is the active metabolite of Azelastine, which is a potent second-generation antihistamine used in the treatment of allergies . It is oxidatively metabolized by the cytochrome P450 family into Desmethylazelastine .
Synthesis Analysis
Azelastine is metabolized into Desmethylazelastine by the cytochrome P450 enzyme system . A selective and sensitive high-performance liquid chromatography-tandem mass spectrometric method was developed for the analysis of Azelastine and Desmethylazelastine in human plasma .
Molecular Structure Analysis
The molecular formula of Desmethylazelastine is C21H22ClN3O . The molecular weight is 367.9 g/mol . The InChIKey is WRYCMIFVXDQIKN-UHFFFAOYSA-N .
科学的研究の応用
Allergic Rhinitis Treatment
Desmethylazelastine is the principal active metabolite of Azelastine, which is used in the treatment of allergic rhinitis. It exhibits H1-receptor antagonist activity , which helps in reducing the symptoms of allergic reactions such as nasal congestion, sneezing, and runny nose . The compound’s efficacy in intranasal formulations has been well-documented, providing relief for individuals suffering from seasonal allergies.
Antihistamine Efficacy Enhancement
Research has shown that Desmethylazelastine, as a metabolite, contributes to the overall antihistamine effect of Azelastine. It has been observed to possess H1-receptor antagonist activity, potentially enhancing the parent compound’s efficacy in treating histamine-induced conditions .
Pharmacokinetic Studies
Desmethylazelastine plays a significant role in pharmacokinetic studies to understand the metabolism and action of Azelastine. It is used as a marker to study the absorption, distribution, metabolism, and excretion (ADME) of Azelastine in the body . These studies are crucial for developing effective dosing regimens for medications.
Cytochrome P450 Enzyme System Research
The metabolization of Azelastine to Desmethylazelastine involves the cytochrome P450 enzyme system. This process is of particular interest in the field of drug metabolism, as understanding the specific P450 isoforms responsible can inform drug interaction studies and the development of safer pharmaceuticals .
Inhibition of Drug Oxidation
Desmethylazelastine has been studied for its inhibitory effects on drug oxidation. It exhibits stronger inhibition than Azelastine and other metabolites, which is significant in the context of drug-drug interactions and the development of combination therapies .
Bioequivalence Studies
In the development of new formulations of Azelastine, Desmethylazelastine is used in bioequivalence studies. These studies compare the pharmacokinetic profiles of different formulations to ensure consistent therapeutic effects and safety profiles .
Safety and Hazards
作用機序
Target of Action
Desmethylazelastine, the primary active metabolite of Azelastine , primarily targets the Histamine H1-receptors . These receptors play a crucial role in mediating allergic reactions in the body .
Mode of Action
Desmethylazelastine acts as an antagonist at the Histamine H1-receptors . By binding to these receptors, it prevents histamine, a compound involved in local immune responses, from exerting its effects . This results in the relief of histamine-mediated allergy symptoms .
Biochemical Pathways
The primary biochemical pathway affected by Desmethylazelastine is the histamine signaling pathway . By blocking the H1-receptors, Desmethylazelastine inhibits the action of histamine, thereby reducing the symptoms of allergic reactions .
Pharmacokinetics
Desmethylazelastine exhibits a high protein binding rate of 97% . After intranasal administration, the systemic bioavailability of Azelastine, the parent compound, is approximately 40% . The maximum plasma concentrations (Cmax) are achieved within 2-3 hours . The elimination half-life of Desmethylazelastine is 54 hours , indicating a relatively long duration of action. The clearance of Azelastine from the body is faster than that of Desmethylazelastine .
Result of Action
The action of Desmethylazelastine results in the relief of histamine-mediated allergy symptoms . This includes a reduction in symptoms such as rhinorrhea, sneezing, nasal pruritus, and ocular itching associated with allergic conjunctivitis .
Action Environment
The action, efficacy, and stability of Desmethylazelastine can be influenced by various environmental factors. For instance, the cytochrome P450 enzyme system, which is responsible for the oxidative metabolism of Azelastine to Desmethylazelastine, can be affected by factors such as drug interactions, genetic polymorphisms, and liver disease . Furthermore, the absorption and bioavailability of Desmethylazelastine may be influenced by the pH and condition of the nasal mucosa .
特性
IUPAC Name |
2-(azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYCMIFVXDQIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963859 | |
| Record name | 2-(Azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylazelastine | |
CAS RN |
47491-38-3 | |
| Record name | Desmethylazelastine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047491383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLAZELASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W9SOB28Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





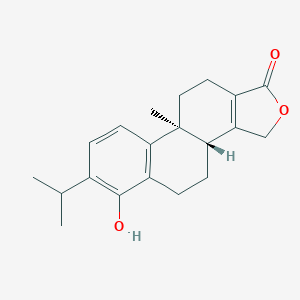
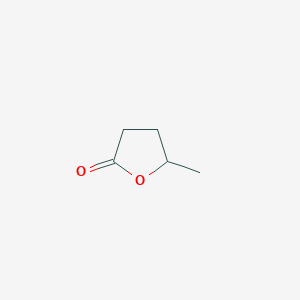
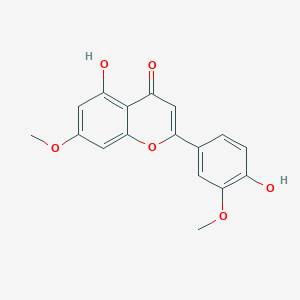
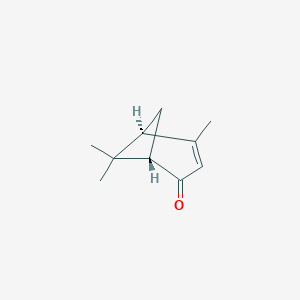

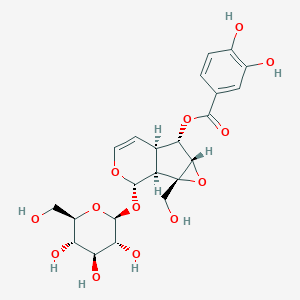
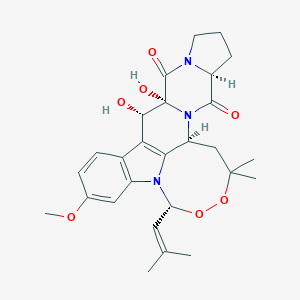
![(1S,13Z,17S,19R)-6,9-Dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one](/img/structure/B192652.png)
